
5-(Hydroxyamino)-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxyamino)-2H-pyrrol-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrol-2-one ring substituted with a hydroxyamino group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-2H-pyrrol-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of a hydroxylamine derivative with a pyrrol-2-one precursor. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxyamino)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrol-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxyamino)-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxyamino)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxytryptophan: A naturally occurring amino acid and precursor to serotonin.
5-Amino-pyrazoles: Versatile synthetic building blocks in organic and medicinal chemistry.
Hydroxyamino acids: Compounds with hydroxyl and amino groups, used in various biochemical applications.
Uniqueness
5-(Hydroxyamino)-2H-pyrrol-2-one stands out due to its unique combination of a pyrrol-2-one ring and a hydroxyamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74230-05-0 |
|---|---|
Molekularformel |
C4H4N2O2 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
5-nitroso-1H-pyrrol-2-ol |
InChI |
InChI=1S/C4H4N2O2/c7-4-2-1-3(5-4)6-8/h1-2,5,7H |
InChI-Schlüssel |
LDLKEOHTZYGEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


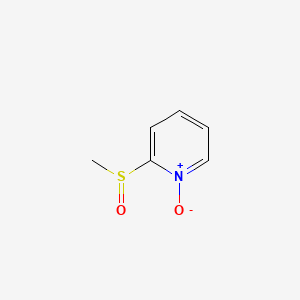
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
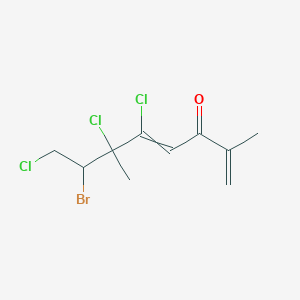
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
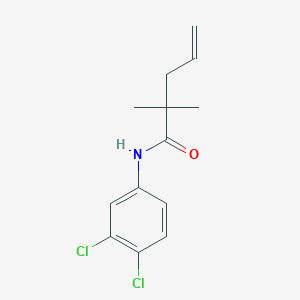
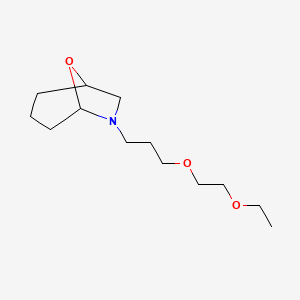
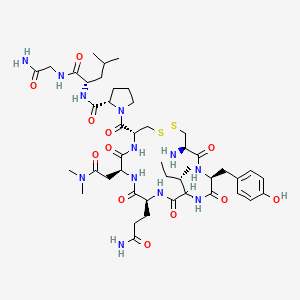
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
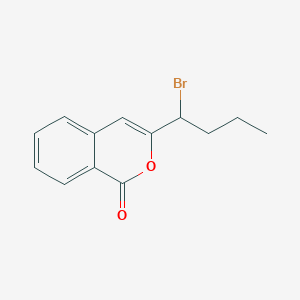
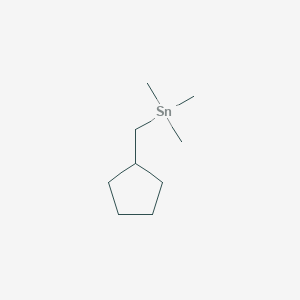
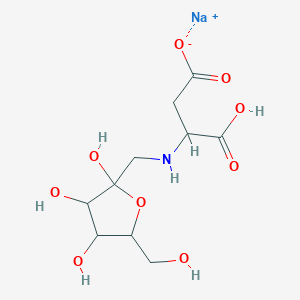
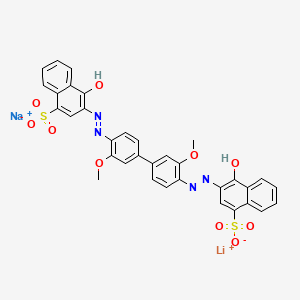
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
